Methyl 4-(diethoxyphosphoryl)pent-3-enoate
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Overview
Description
Methyl 4-(diethoxyphosphoryl)pent-3-enoate is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group attached to a pent-3-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(diethoxyphosphoryl)pent-3-enoate typically involves the reaction of tetraethyl methylenediphosphonate with appropriate alkenes under controlled conditions. One method involves the use of a palladium-catalyzed coupling reaction, where diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate is reacted with vinyl acetate . The reaction conditions often include the use of solvents like toluene and methanol, with the reaction mixture being heated to specific temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(diethoxyphosphoryl)pent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine derivatives .
Scientific Research Applications
Methyl 4-(diethoxyphosphoryl)pent-3-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 4-(diethoxyphosphoryl)pent-3-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also interact with biological molecules, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl benzylphosphonates: These compounds share a similar diethoxyphosphoryl group but differ in their overall structure and applications.
Triethyl 3-methyl-4-phosphonocrotonate: This compound has a similar phosphonocrotonate backbone but differs in its specific substituents and reactivity.
Uniqueness
Methyl 4-(diethoxyphosphoryl)pent-3-enoate is unique due to its specific structural features, which confer distinct chemical properties and reactivity.
Biological Activity
Methyl 4-(diethoxyphosphoryl)pent-3-enoate is a phosphonate compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a diethoxyphosphoryl group attached to a pent-3-enoate moiety. The general structure can be represented as follows:
This structure is pivotal for its biological activity, particularly in interactions with biological macromolecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing phosphonate groups often act as enzyme inhibitors. For example, they can inhibit enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways, including those related to apoptosis and cell proliferation. This modulation can affect cancer cell survival and resistance mechanisms.
- Antimicrobial Properties : Preliminary studies suggest that phosphonates exhibit antimicrobial activity against certain bacterial strains, potentially making them candidates for antibiotic development.
Anticancer Activity
Recent studies have investigated the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HCT116 | 15.7 ± 2.1 |
NCI-H522 | 12.3 ± 1.5 |
MDA-MB-231 | 9.8 ± 0.8 |
These results indicate that this compound could selectively induce apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
Antimicrobial Studies
In antimicrobial testing, this compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were found to be:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Bacillus subtilis | 64 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Study 1: Anticancer Mechanism
A study published in Cancer Research explored the mechanism by which this compound induces apoptosis in colorectal cancer cells. The researchers noted that the compound activates the intrinsic apoptotic pathway, leading to increased levels of cytochrome c in the cytosol and subsequent activation of caspase-9 and caspase-3.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The study highlighted its effectiveness in inhibiting biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming pathogens.
Properties
CAS No. |
921213-05-0 |
---|---|
Molecular Formula |
C10H19O5P |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
methyl 4-diethoxyphosphorylpent-3-enoate |
InChI |
InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)9(3)7-8-10(11)13-4/h7H,5-6,8H2,1-4H3 |
InChI Key |
UYVCKOPFJAPBJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=CCC(=O)OC)C)OCC |
Origin of Product |
United States |
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